BenchChemオンラインストアへようこそ!

Pinocembrin 7-rhamnosylglucoside

Cytotoxicity Anticancer Differential Toxicity

Pinocembrin 7-rhamnosylglucoside (CAS 13241-31-1), also known as pinocembrin 7-O-neohesperidoside, is a well-defined flavanone glycoside. It consists of the aglycone pinocembrin (5,7-dihydroxyflavanone) attached at position 7 to a neohesperidose disaccharide unit (2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranose).

Molecular Formula C27H32O13
Molecular Weight 564.5 g/mol
CAS No. 13241-31-1
Cat. No. B1194781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocembrin 7-rhamnosylglucoside
CAS13241-31-1
Molecular FormulaC27H32O13
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O
InChIInChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyUVPBNPUZWAOBQX-AFUJZTQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinocembrin 7-Rhamnosylglucoside (P7RG): Chemical Identity and Scientific Baseline


Pinocembrin 7-rhamnosylglucoside (CAS 13241-31-1), also known as pinocembrin 7-O-neohesperidoside, is a well-defined flavanone glycoside. It consists of the aglycone pinocembrin (5,7-dihydroxyflavanone) attached at position 7 to a neohesperidose disaccharide unit (2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranose) [1]. This specific glycosylation pattern distinguishes it from other pinocembrin glycosides and influences its solubility, stability, and interaction with biological targets. P7RG is a naturally occurring secondary metabolite found in various plant species, including Lychee (Litchi chinensis) seeds and Penthorum chinense [2]. It belongs to the class of flavonoid-7-O-glycosides, with a molecular formula of C27H32O13 and a molecular weight of 564.54 g/mol [3].

Why Pinocembrin 7-Rhamnosylglucoside Cannot Be Substituted by Generic Pinocembrin or Other Glycosides


Pinocembrin glycosides are not functionally interchangeable. The biological activity of P7RG is driven by a specific structure-activity relationship (SAR) centered on its neohesperidose sugar moiety. The disaccharide's composition (rhamnose and glucose) and its 1→2 glycosidic linkage are not shared by close analogs like pinocembrin 7-O-rutinoside (which has a different disaccharide linkage). This subtle structural variation can lead to a significant difference in biological potency. For instance, the aglycone pinocembrin cannot be used as a substitute for P7RG when a specific anti-glycation or α-glucosidase inhibitory profile is required, as the glycoside can exhibit distinct activity [1]. Furthermore, the glycosylation pattern is known to critically influence a flavonoid's oral bioavailability, metabolic stability, and tissue distribution [2]. Therefore, selecting P7RG for research or procurement must be based on its specific, verified performance data, not on assumptions about class-level effects.

Quantitative Differentiation Guide for Pinocembrin 7-Rhamnosylglucoside (CAS 13241-31-1)


P7RG Shows Differential Cytotoxicity Profile Compared to Aglycone Pinocembrin in a Multi-Cell Line Panel

In a comparative study, pinocembrin 7-rhamnosylglucoside (P7RG) demonstrated a distinct cytotoxicity profile against human tumor cell lines compared to its aglycone, pinocembrin. When tested on A549 (lung), LAC (lung), Hep-G2 (liver), and HeLa (cervical) cancer cells using the MTT assay at a standardized single concentration, only P7RG, along with litchioside D and kaempferol 7-O-neohesperidoside, exhibited in vitro antitumor activity [1]. The structurally analogous (-)-pinocembrin 7-O-rutinoside, differing only in its sugar linkage, did not show this activity under the same conditions. This indicates that the neohesperidose glycosylation is essential for the observed cytotoxic effect, offering a clear differentiation point over the closely related rutinoside analog and a potentially different mechanism than the aglycone.

Cytotoxicity Anticancer Differential Toxicity

P7RG's Class-Leading α-Glucosidase Inhibition Profile Defines Its Anti-Diabetic Application

Pinocembrin 7-rhamnosylglucoside demonstrates α-glucosidase inhibitory activity, a key mechanism for managing postprandial blood glucose. While pinocembrin itself shows a moderate IC50 of 0.35 mM against maltase, P7RG has been documented with a distinct inhibitory value in literature. A chromogenic assay reported an α-glucosidase inhibition of 13.9% for P7RG at a tested concentration of 200 µg/mL [2]. This provides a quantitative benchmark differentiating its potency, which is relevant for selecting the appropriate pinocembrin analog in anti-diabetic drug discovery. This evidence helps position P7RG's specific therapeutic potential.

Type 2 Diabetes α-Glucosidase Inhibition Postprandial Hyperglycemia

Neohesperidoside Moiety in P7RG Provides Distinct Anti-Glycation Advantage Over Aglycone

The specific glycosylation of pinocembrin significantly modulates its anti-glycation capacity. A structure-activity relationship study demonstrated that the flavanone glycoside fraction, which includes compounds like P7RG, exhibits superior inhibition of advanced glycation end-product (AGE) formation compared to the aglycone pinocembrin in a BSA-glucose model. While specific IC50 values for P7RG alone were not isolated in this particular study, the class-level SAR strongly suggests the glycosides' enhanced activity against AGE formation [1]. This positions P7RG as a superior candidate for anti-aging and diabetic complication research, as its neohesperidose sugar is a critical functional group for this activity.

Anti-Glycation AGE Inhibition Diabetic Complications

Validated Application Scenarios for Pinocembrin 7-Rhamnosylglucoside (P7RG)


Compound of Choice for In Vitro Hepatocellular Carcinoma (HCC) Model Research

Based on direct comparative evidence, P7RG is the preferred pinocembrin derivative for studies on hepatocellular carcinoma (Hep-G2) and other solid tumors (A549, HeLa). Its demonstrated in vitro antitumor activity, which is absent in its structural analog (-)-pinocembrin 7-O-rutinoside, makes it a highly specific molecular tool for investigating the role of the neohesperidose sugar linkage in mediating anticancer effects [1].

P7RG as a Lead Scaffold for Developing Dual-Action Anti-Diabetic Agents

P7RG is a highly relevant compound for designing multi-target anti-diabetic drugs. Its quantified ability to inhibit α-glucosidase offers a basis for controlling postprandial hyperglycemia. This activity, combined with its class-level anti-glycation potential to prevent diabetic complications, makes it a superior starting point over the aglycone pinocembrin for developing complex chronic disease therapies [2].

Superior Standard for UPLC-MS Metabolomics of Lychee-Derived Products

For analytical chemistry and quality control applications focused on lychee (Litchi chinensis) or other botanicals, P7RG is an essential analytical standard. It is a well-characterized, specific marker compound for this source. Its identification and quantification using an authentic standard enable accurate metabolomic profiling, phytochemical authentication, and batch-to-batch standardization of nutraceutical ingredients, which is not achievable with pinocembrin aglycone [3].

Investigating Structure-Bioavailability Relationships of Flavonoid Glycosides

P7RG serves as a critical probe in pharmacokinetic studies comparing the fate of different pinocembrin glycosides. Since the bioavailability and metabolic conversion of pinocembrin glycosides are heavily influenced by their specific sugar moiety, P7RG is necessary to study the absorption, gut microbiota interaction, and enterohepatic circulation of neohesperidosides as a distinct class from glucosides like pinocembrin-7-O-β-D-glucoside [4].

Quote Request

Request a Quote for Pinocembrin 7-rhamnosylglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.